molecular formula C15H14N2O2 B15044582 N-(benzamidomethyl)benzamide CAS No. 1575-94-6

N-(benzamidomethyl)benzamide

Cat. No.: B15044582
CAS No.: 1575-94-6
M. Wt: 254.28 g/mol
InChI Key: IOSFAIUBCYDISE-UHFFFAOYSA-N
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Description

N-(benzamidomethyl)benzamide is an organic compound characterized by the presence of two benzamide groups connected via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(benzamidomethyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.

Another method involves the benzamidomethylation of thiols, amines, and carboxylic acids using (benzamidomethyl)triethylammonium chloride in the presence of triethylamine at a pH greater than 9 . This reaction is typically carried out in water or ethanol/water solutions at room temperature.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(benzamidomethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, potassium thiocyanate, and sodium iodide.

    Oxidation and Reduction: Potential reagents could include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

Mechanism of Action

The mechanism of action of N-(benzamidomethyl)benzamide involves its ability to act as a benzamidomethylating agent. This involves the transfer of the benzamidomethyl group to nucleophilic sites on target molecules. The molecular targets and pathways can vary depending on the specific application, such as enzyme inhibition or interaction with DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzamidomethyl)benzamide is unique due to its dual benzamide structure connected by a methylene bridge, which imparts specific reactivity and versatility in various chemical reactions. Its ability to act as a benzamidomethylating agent makes it valuable in synthetic chemistry and pharmaceutical research.

Biological Activity

N-(benzamidomethyl)benzamide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its benzamide functional group, which is known for its versatility in medicinal chemistry. The synthesis of this compound typically involves the reaction of benzoyl chloride with benzamidomethylamine under controlled conditions, often yielding high purity products suitable for biological testing.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an antimicrobial agent, anticancer compound, and antioxidant. Below is a summary of the key findings:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound derivatives. For instance:

  • Antibacterial Effects : Compounds derived from this compound have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values around 25 µg/mL .
  • Antifungal Activity : N-(2-hydroxy-4-substitutedphenyl)benzamides exhibited antifungal activity against Candida albicans, suggesting that modifications to the benzamide structure can enhance efficacy .

Anticancer Activity

Research has also focused on the antiproliferative effects of this compound derivatives:

  • MCF-7 Cell Line : Derivatives have shown selective activity against breast cancer cell lines (MCF-7), with IC50 values ranging from 3.1 µM to 8.7 µM depending on the substituents on the benzamide . This indicates that structural modifications can significantly influence biological activity.

Antioxidant Properties

Antioxidant assays have revealed that certain derivatives possess strong antioxidative capabilities, which may contribute to their overall biological efficacy:

  • Mechanism : The presence of hydroxyl and methoxy groups enhances the ability of these compounds to donate hydrogen atoms or electrons to stabilize free radicals, thus reducing oxidative stress in cells .

Case Study 1: Antiproliferative Activity

A study conducted on various N-substituted benzimidazole carboxamides demonstrated that compounds with specific substitutions showed pronounced antiproliferative activity against MCF-7 cells. Notably, a methyl-substituted derivative with hydroxyl groups displayed an IC50 of 3.1 µM, indicating strong selectivity for cancer cells while minimizing toxicity to normal cells .

CompoundSubstitutionIC50 (µM)Selectivity
10Methyl3.1High
35Dihydroxy8.7Moderate
36Trihydroxy4.8High

Case Study 2: Antimicrobial Efficacy

In another investigation, various derivatives were tested for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values as low as 12.5 µg/mL against Pseudomonas aeruginosa, showcasing their potential as therapeutic agents in treating bacterial infections .

Properties

CAS No.

1575-94-6

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-(benzamidomethyl)benzamide

InChI

InChI=1S/C15H14N2O2/c18-14(12-7-3-1-4-8-12)16-11-17-15(19)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)(H,17,19)

InChI Key

IOSFAIUBCYDISE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCNC(=O)C2=CC=CC=C2

Origin of Product

United States

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